molecular formula C36H32NOP B8211972 (R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole

(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B8211972
M. Wt: 525.6 g/mol
InChI Key: RRGPMBMUVBEOEQ-UUWRZZSWSA-N
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Description

®-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole is a chiral phosphine ligand used in various catalytic processes. Its unique structure, combining a phosphine group with an oxazoline ring, makes it a valuable compound in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Oxazoline Ring: This can be achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.

    Introduction of the Phosphine Group: The phosphine group can be introduced via a palladium-catalyzed coupling reaction between a halogenated precursor and diphenylphosphine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:

    Catalyst Selection: Choosing the right catalyst to improve reaction efficiency.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure consistent product quality.

    Purification Techniques: Using methods like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Phosphine Oxides: Formed from oxidation reactions.

    Substituted Derivatives: Formed from substitution reactions.

Scientific Research Applications

Chemistry

    Asymmetric Catalysis: Used as a ligand in various catalytic processes to induce chirality in the products.

    Coordination Chemistry: Forms complexes with transition metals, which can be used in various catalytic cycles.

Biology and Medicine

    Drug Development: Potential use in the synthesis of chiral drugs.

    Biochemical Research: Used in studies involving enzyme mimetics and other biochemical processes.

Industry

    Fine Chemicals Production: Used in the synthesis of high-value chemicals.

    Material Science:

Mechanism of Action

The mechanism by which ®-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole exerts its effects typically involves:

    Coordination to Metal Centers: The phosphine group coordinates to metal centers, forming active catalytic species.

    Induction of Chirality: The chiral oxazoline ring induces chirality in the catalytic process, leading to enantioselective reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole: The enantiomer of the compound, used in similar applications but with opposite chirality.

    Other Phosphine-Oxazoline Ligands: Compounds with similar structures but different substituents on the oxazoline ring or phosphine group.

Uniqueness

    Chirality: The specific ®-configuration provides unique enantioselective properties.

    Versatility: The combination of phosphine and oxazoline functionalities allows for diverse applications in catalysis and synthesis.

Properties

IUPAC Name

[2-[(4R)-5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl]phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32NOP/c1-27(2)34-36(28-17-7-3-8-18-28,29-19-9-4-10-20-29)38-35(37-34)32-25-15-16-26-33(32)39(30-21-11-5-12-22-30)31-23-13-6-14-24-31/h3-27,34H,1-2H3/t34-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGPMBMUVBEOEQ-UUWRZZSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(OC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C(OC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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